molecular formula C30H32N6O6 B120061 N-Butyl Olmesartan Medoxomil CAS No. 144689-78-1

N-Butyl Olmesartan Medoxomil

Cat. No.: B120061
CAS No.: 144689-78-1
M. Wt: 572.6 g/mol
InChI Key: UREFBEDUPPNTPO-UHFFFAOYSA-N
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Description

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a tetrazole ring, a biphenyl moiety, and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl tetrazole intermediate, followed by the introduction of the imidazole ring and the dioxolane moiety. Key steps include:

    Formation of the Biphenyl Tetrazole Intermediate: This step involves the reaction of a biphenyl derivative with sodium azide and a suitable catalyst to form the tetrazole ring.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving an appropriate aldehyde and an amine.

    Attachment of the Dioxolane Moiety: The final step involves the formation of the dioxolane ring through a cyclization reaction with a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate

Uniqueness

The uniqueness of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREFBEDUPPNTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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